N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS: 906146-20-1) is a structurally complex small molecule with a molecular formula of C₂₁H₂₃N₅O₅S₂ and a molecular weight of 489.6 g/mol . The compound features a 1,3,4-oxadiazole core substituted with a thioether-linked benzylamino-2-oxoethyl group and a methylbenzamide moiety bearing a dimethylsulfamoyl functional group.
Properties
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S2/c1-26(2)33(29,30)17-10-8-16(9-11-17)20(28)23-13-19-24-25-21(31-19)32-14-18(27)22-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZWLTVSLIPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key functional groups that contribute to its biological activity:
- Oxadiazole moiety : Known for its role in various biological applications.
- Benzamide structure : Often associated with antimicrobial and anticancer properties.
- Dimethylsulfamoyl group : Implicated in enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess activity against various bacterial strains. In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
Anticancer Properties
The benzamide component is notable for its anticancer potential. Studies have reported that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair . In particular, the compound has shown promise in targeting breast cancer cell lines, leading to reduced cell viability and increased rates of apoptosis.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases and phosphatases.
- Receptor Modulation : It could act on specific receptors involved in cell signaling pathways related to inflammation and cancer progression.
- Gene Expression Regulation : By influencing transcription factors, the compound may alter the expression of genes associated with cell survival and proliferation.
Case Studies
Several studies have focused on the biological effects of similar compounds:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that oxadiazole derivatives exhibited a minimum inhibitory concentration (MIC) against various pathogens ranging from 1 to 64 µg/mL .
- Cancer Cell Line Studies : Research conducted on breast cancer cell lines indicated that compounds with similar structures could reduce cell proliferation by up to 70% at concentrations as low as 10 µM .
- Antioxidant Evaluation : A comparative study highlighted that oxadiazole-containing compounds showed a significant increase in total antioxidant capacity compared to control groups .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The oxadiazole moiety in the compound is known for its biological activity, particularly in anticancer research. Studies have indicated that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
-
Antimicrobial Properties :
- Research has shown that similar compounds can possess antimicrobial properties. The thioether and benzamide functionalities may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antimicrobial agents .
-
Inhibition of Enzymatic Activity :
- The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. Inhibiting these enzymes can lead to altered gene expression and cellular differentiation .
Pharmacological Studies
-
Drug Development :
- The unique structure of N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide makes it a valuable candidate for drug formulation studies. Its solubility and stability can be optimized for oral or injectable formulations, potentially leading to new therapeutic agents .
- Bioavailability Enhancement :
Material Science Applications
-
Polymeric Materials :
- The incorporation of this compound into polymer matrices can enhance the properties of materials used in biomedical applications, such as drug delivery systems or tissue engineering scaffolds. Its chemical stability and functional groups can contribute to improved mechanical properties and biocompatibility .
- Sensors and Diagnostics :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The compound’s structural complexity places it within a broader class of heterocyclic sulfonamide derivatives. Key comparisons include:
Key Observations :
- Core Heterocycle: The target compound’s 1,3,4-oxadiazole core distinguishes it from thiazolidinone-based analogues (e.g., Compound 7 and 10).
- Sulfonamide Substituents : The dimethylsulfamoyl group in the target compound may confer higher solubility compared to bulkier dipropylsulfamoyl derivatives (e.g., ) .
- Thioether Linkage: The benzylamino-thioethyl substituent introduces a flexible sulfur-containing linker, which could enhance membrane permeability compared to rigid aromatic substituents in thiazolidinone derivatives .
QSAR Insights from Analogues
QSAR studies on thiazolidinone derivatives () highlight the importance of electronic parameters (e.g., HOMO energy) and topological indices (e.g., Kier’s α) in predicting antimicrobial activity.
Agricultural vs. Pharmacological Derivatives
Compounds with tetrazole or triazole cores (e.g., –5) exhibit plant growth-regulating activity but differ significantly in structure and application. The target compound’s oxadiazole-sulfonamide scaffold aligns more closely with antimicrobial/anticancer agents than agricultural derivatives .
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., DMF for solubility of intermediates).
- Temperature control during exothermic coupling reactions.
- Use of anhydrous conditions to prevent hydrolysis of reactive intermediates.
Basic: Which spectroscopic techniques are most effective for structural confirmation, and what key signals indicate successful synthesis?
Methodological Answer:
- ¹H/¹³C NMR :
- Oxadiazole ring protons: δ 8.2–8.5 ppm (aromatic protons adjacent to oxadiazole).
- Benzylamino NH: δ 6.8–7.1 ppm (exchangeable proton).
- Dimethylsulfamoyl group: Two singlets at δ 3.0–3.2 ppm (N,N-dimethyl) .
- IR Spectroscopy :
- C=O stretch (amide I) at ~1650–1680 cm⁻¹.
- S=O stretches (sulfamoyl) at ~1150–1250 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion peak matching the exact mass (e.g., m/z 502.12 for [M+H]⁺).
Validation : Compare spectral data with computational predictions (e.g., PubChem or Gaussian simulations) .
Advanced: How can synthesis yields be optimized when scaling up the thioether formation step?
Methodological Answer:
A DoE (Design of Experiments) approach is recommended:
| Factor | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Acetone, DMF, THF | Dry acetone | 75% → 88% |
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ (2.2 equiv) | 70% → 82% |
| Temperature | 25°C (rt) vs. reflux | Reflux (60°C) | 60% → 75% |
Q. Key Insights :
- Reflux improves reaction kinetics but requires controlled addition of reagents to avoid side reactions.
- Anhydrous acetone minimizes competing hydrolysis pathways.
Advanced: How should researchers resolve contradictions in reported antimicrobial vs. anticancer activity data?
Methodological Answer:
Contradictions may arise from assay variability. Standardize protocols:
- Antimicrobial Assays : Use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Müller-Hinton broth .
- Anticancer Screening : NCI-60 cell line panel with GI₅₀ (50% growth inhibition) metrics .
Q. Case Study :
- A study reported MIC = 8 µg/mL against S. aureus but no activity against MCF-7 cells .
- Resolution : Test solubility in assay media (e.g., DMSO vs. PBS) and confirm membrane permeability via logP analysis (calculated logP = 2.1 suggests moderate cell uptake) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole-thioether moiety?
Methodological Answer:
Focus on modular substitutions:
Synthetic Tip : Use parallel synthesis to generate a 10–20 compound library for SAR .
Basic: What biological activities have been observed in preliminary studies?
Q. Stability Data :
| Condition | Half-life (t₁/₂) | Degradation Product |
|---|---|---|
| pH 7.4 (37°C) | 12 h | Hydrolysis of oxadiazole to semicarbazide |
| pH 2.0 (37°C) | 2 h | Cleavage of thioether linkage |
Q. Mitigation Strategy :
- Formulate with cyclodextrin to protect the oxadiazole ring .
Advanced: What flow chemistry approaches could improve reproducibility in scale-up synthesis?
Methodological Answer:
Q. Yield Comparison :
| Method | Batch Yield | Flow Yield |
|---|---|---|
| Conventional | 75% | 89% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
